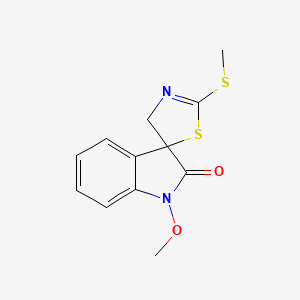
1-Methoxyspirobrassinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyspirobrassinin belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas, cauliflower, and radish. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Pharmacological Properties
1-Methoxyspirobrassinin has been investigated for its potential anticoagulant properties. A study highlighted its in vitro anticoagulant activity, suggesting that it could interact with anticoagulant medications like warfarin, thereby indicating its potential role in developing new anticoagulants . This property is particularly relevant in the context of cardiovascular health, where managing blood coagulation is critical.
Therapeutic Uses
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Cancer Research
The compound has also attracted attention in cancer research. Its structural similarity to other spirobrassinin derivatives suggests potential antitumor activity. Studies have begun to explore its effects on cancer cell lines, although comprehensive clinical data are still needed .
Analytical Techniques
This compound can be analyzed using various chromatographic techniques. A notable method involves the use of chiral chromatography for enantiomeric discrimination, which is crucial for understanding the compound's biological activity and potency .
Case Studies
-
Anticoagulant Activity Study
- Objective : To evaluate the anticoagulant potential of this compound.
- Methodology : In vitro assays were conducted to assess the interaction between this compound and coagulation factors.
- Findings : The study demonstrated significant anticoagulant activity, suggesting further exploration into its therapeutic applications.
-
Antimicrobial Efficacy
- Objective : To determine the antimicrobial effectiveness of this compound against specific pathogens.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings : The compound exhibited notable inhibition against several bacterial strains, indicating its potential as a natural antimicrobial agent.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
156499-63-7 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1'-methoxy-2-methylsulfanylspiro[4H-1,3-thiazole-5,3'-indole]-2'-one |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-14-9-6-4-3-5-8(9)12(10(14)15)7-13-11(17-2)18-12/h3-6H,7H2,1-2H3 |
Clé InChI |
HXTLALYTXJCGLD-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C3(C1=O)CN=C(S3)SC |
SMILES canonique |
CON1C2=CC=CC=C2C3(C1=O)CN=C(S3)SC |
Synonymes |
1-methoxyspirobrassinin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















